molecular formula C11H8FN3O2 B12459644 2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline

2-fluoro-5-nitro-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline

Cat. No.: B12459644
M. Wt: 233.20 g/mol
InChI Key: HRLLLNZBZSLLIJ-UHFFFAOYSA-N
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Description

(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine is a synthetic organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrole ring through a methanimine linkage

Preparation Methods

The synthesis of (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitroaniline and pyrrole-2-carboxaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-5-nitroaniline and pyrrole-2-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired imine product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine.

Chemical Reactions Analysis

(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents like potassium permanganate.

Scientific Research Applications

(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological processes involving nitroaromatic compounds and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of (E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

(E)-N-(2-fluoro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine can be compared with other similar compounds, such as:

    (E)-N-(2-chloro-5-nitrophenyl)-1-1H-pyrrol-2-ylmethanimine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.

    (E)-N-(2-fluoro-5-aminophenyl)-1-1H-pyrrol-2-ylmethanimine: This compound has an amino group instead of a nitro group, which can influence its biological activity and chemical stability.

Properties

Molecular Formula

C11H8FN3O2

Molecular Weight

233.20 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C11H8FN3O2/c12-10-4-3-9(15(16)17)6-11(10)14-7-8-2-1-5-13-8/h1-7,13H

InChI Key

HRLLLNZBZSLLIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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